molecular formula C20H27N3O3 B10884230 1-(Pyridin-4-ylmethyl)-4-[(3,4,5-trimethoxyphenyl)methyl]piperazine

1-(Pyridin-4-ylmethyl)-4-[(3,4,5-trimethoxyphenyl)methyl]piperazine

Cat. No.: B10884230
M. Wt: 357.4 g/mol
InChI Key: JVIHKMDIUYTWAE-UHFFFAOYSA-N
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Description

1-(Pyridin-4-ylmethyl)-4-[(3,4,5-trimethoxyphenyl)methyl]piperazine is a piperazine derivative featuring two distinct aromatic substituents: a pyridin-4-ylmethyl group and a 3,4,5-trimethoxyphenylmethyl group. The compound’s structure combines a piperazine core with a pyridine ring and a trimethoxy-substituted phenyl ring, which may confer unique physicochemical and biological properties.

The synthesis of this compound involves palladium-catalyzed cross-coupling reactions, as seen in , where intermediates like N-Boc-protected piperazine derivatives are coupled with pyridinyl and trimethoxyphenyl groups. The molecular formula is inferred as C₂₁H₂₆N₃O₃, with a molecular weight of approximately 368.45 g/mol (calculated based on substituents).

Properties

Molecular Formula

C20H27N3O3

Molecular Weight

357.4 g/mol

IUPAC Name

1-(pyridin-4-ylmethyl)-4-[(3,4,5-trimethoxyphenyl)methyl]piperazine

InChI

InChI=1S/C20H27N3O3/c1-24-18-12-17(13-19(25-2)20(18)26-3)15-23-10-8-22(9-11-23)14-16-4-6-21-7-5-16/h4-7,12-13H,8-11,14-15H2,1-3H3

InChI Key

JVIHKMDIUYTWAE-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)CN2CCN(CC2)CC3=CC=NC=C3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-PYRIDYLMETHYL)-4-(3,4,5-TRIMETHOXYBENZYL)PIPERAZINE typically involves the reaction of 4-(3,4,5-TRIMETHOXYBENZYL)PIPERAZINE with 4-PYRIDYLMETHYL chloride under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with a base like potassium carbonate or sodium hydroxide to facilitate the nucleophilic substitution.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. This might include the use of continuous flow reactors and advanced purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Functionalization Reactions at Piperazine Nitrogen

The secondary amine groups on the piperazine core undergo:

  • Acylation : Reaction with acyl chlorides (e.g., acetyl chloride) in dichloromethane (DCM) forms amides .

  • Sulfonylation : Treatment with sulfonyl chlorides (e.g., benzenesulfonyl chloride) produces sulfonamide derivatives .

  • Carbamate Formation : Reacting with chloroformates (e.g., ethyl chloroformate) yields carbamate-linked analogs .

Example Reaction :

Target Compound+AcClEt3N, DCMN-Acetyl Derivative (85%)[5]\text{Target Compound} + \text{AcCl} \xrightarrow{\text{Et}_3\text{N, DCM}} \text{N-Acetyl Derivative (85\%)} \quad[5]

Cross-Coupling and Aromatic Substitution

The aromatic rings participate in:

  • Electrophilic Substitution : The electron-rich 3,4,5-trimethoxyphenyl group undergoes nitration or halogenation under acidic conditions .

  • Suzuki–Miyaura Coupling : The pyridine ring facilitates palladium-catalyzed cross-coupling with aryl boronic acids .

Reported Data :

Reaction TypeConditionsProductReference
NitrationHNO₃, H₂SO₄, 0°C3-Nitro-pyridin-4-ylmethyl analog
Suzuki CouplingPd(PPh₃)₄, K₂CO₃, DME, 80°CBiaryl derivatives

Reduction and Oxidation Reactions

  • Reduction : Catalytic hydrogenation (H₂, Pd/C) reduces the pyridine ring to piperidine, altering bioavailability.

  • Oxidation : MnO₂ oxidizes benzylic positions to ketones, though the trimethoxy group’s steric hindrance limits reactivity .

Comparative Reactivity :

SiteReactionOutcomeReference
Pyridine ringHydrogenationSaturated piperidine analog
Benzylic CH₂MnO₂ oxidationKetone formation (low yield)

Biological Activity-Driven Modifications

Structural analogs exhibit:

  • Anticancer Activity : Introduction of cinnamyl groups via Wittig reactions enhances cytotoxicity (IC₅₀ = 1.2–8.7 μM against MCF-7 cells) .

  • Antimicrobial Effects : Thiadiazole or triazole conjugates show MIC values of 4–16 μg/mL against S. aureus .

Structure–Activity Trends :

ModificationBiological ActivityPotencyReference
Cinnamyl substitutionAntiproliferativeIC₅₀: 2.4 μM
Thiadiazole conjugationAntibacterialMIC: 8 μg/mL

Stability and Degradation Pathways

  • Acidic Hydrolysis : The compound degrades in concentrated HCl (6M, reflux) via cleavage of the benzylic–piperazine bond .

  • Photodegradation : UV exposure (254 nm) induces demethylation of methoxy groups, forming catechol derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored as a lead compound for the development of new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(4-PYRIDYLMETHYL)-4-(3,4,5-TRIMETHOXYBENZYL)PIPERAZINE would depend on its specific biological target. Generally, piperazine derivatives can interact with various molecular targets, including enzymes, receptors, and ion channels, modulating their activity and leading to therapeutic effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares the target compound with structurally related piperazine derivatives, highlighting substituents, molecular properties, and biological activities:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Biological Activity Source
1-(Pyridin-4-ylmethyl)-4-[(3,4,5-trimethoxyphenyl)methyl]piperazine (Target) C₂₁H₂₆N₃O₃ 368.45 Pyridin-4-ylmethyl, 3,4,5-trimethoxyphenylmethyl Not explicitly reported (inferred SAR) Synthesis described
1-(2-Methylphenyl)-4-[(3,4,5-trimethoxyphenyl)methyl]piperazine C₂₁H₂₈N₂O₃ 366.46 2-Methylphenyl, 3,4,5-trimethoxyphenylmethyl Unspecified CID 1377353
1-(4-Fluorophenyl)-4-[(3,4,5-trimethoxyphenyl)methyl]piperazine C₂₀H₂₅FN₂O₃ 360.42 4-Fluorophenyl, 3,4,5-trimethoxyphenylmethyl Anti-SARS-CoV-2 activity CAS 80305-11-9
1-[(3,4,5-Trimethoxyphenyl)methyl]piperazine C₁₄H₂₂N₂O₃ 266.34 3,4,5-Trimethoxyphenylmethyl Boiling point: 165–170°C (1×10⁻³ Torr) CAS 52146-35-7
1-(2-Methoxyphenyl)-4-{[1-(2-nitrobenzyl)piperidin-4-yl]methyl}piperazine C₂₄H₃₁N₅O₃ 453.54 2-Methoxyphenyl, nitrobenzyl-piperidinyl High dopamine D2 receptor affinity Docking analysis
1,4-bis((4-Methoxyphenyl)(3,4,5-Trimethoxyphenyl)methyl)piperazine C₃₇H₄₄N₂O₈ 644.76 Bis-(4-methoxyphenyl/trimethoxyphenyl)methyl Anti-mitotic (breast cancer) Anti-mitotic study

Structural and Functional Insights

  • Trimethoxyphenyl Group : The 3,4,5-trimethoxyphenyl moiety is a recurring feature in bioactive compounds, linked to herbicidal activity () and anticancer properties (). Its electron-rich structure may enhance binding to hydrophobic pockets in biological targets .
  • Pyridine vs. Phenyl Substituents: The target compound’s pyridin-4-ylmethyl group distinguishes it from analogs with phenyl or fluorophenyl groups.
  • Piperazine Core Modifications : Piperazine derivatives with bulkier substituents (e.g., diarylmethyl groups in ) show anti-mitotic activity, while simpler analogs () lack reported bioactivity, suggesting substituent size and complexity are critical for functionality .

Biological Activity

1-(Pyridin-4-ylmethyl)-4-[(3,4,5-trimethoxyphenyl)methyl]piperazine is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article reviews the existing literature on its biological activity, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound features a piperazine core substituted with a pyridine and a trimethoxyphenyl group. Its molecular formula is C20H25N3O4C_{20}H_{25}N_3O_4 with a molecular weight of approximately 375.43 g/mol. The presence of multiple functional groups suggests diverse interactions with biological targets.

Research indicates that this compound exhibits significant inhibitory effects on various enzymes and biological pathways:

  • CYP Enzyme Inhibition : A study identified the compound as a strong inhibitor of cytochrome P450 51 (CYP51), an enzyme involved in sterol biosynthesis in Leishmania species. This inhibition is critical for developing treatments against Leishmaniasis, as CYP51 is essential for parasite survival .
  • Antiproliferative Activity : The compound has shown promising results in inhibiting the proliferation of Leishmania donovani promastigotes, with effective concentrations (EC50 values) in the low micromolar range. This suggests potential as an antileishmanial agent .

Biological Activity Overview

Activity TypeObserved EffectReference
CYP51 InhibitionStrong inhibitor; critical for sterol biosynthesis
Leishmania ProliferationSignificant inhibition; low micromolar EC50 values
Antimicrobial PotentialBroad-spectrum activity against various pathogens

Case Studies

Several studies have explored the biological activity of similar compounds, providing insights into the therapeutic potential of 1-(Pyridin-4-ylmethyl)-4-[(3,4,5-trimethoxyphenyl)methyl]piperazine:

  • Inhibition of Leishmania : In vitro studies demonstrated that derivatives of piperazine compounds effectively inhibited L. donovani growth, suggesting that modifications to the piperazine structure can enhance antileishmanial activity .
  • Antibacterial and Antifungal Activities : Compounds with similar piperazine structures have exhibited antibacterial properties against strains like Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values ranging from 0.0039 to 0.025 mg/mL for some derivatives . This indicates a potential for broader antimicrobial applications.
  • Anticancer Potential : Research on related piperazine derivatives has highlighted their anticancer properties, showing significant cytotoxic effects on various cancer cell lines with IC50 values indicating potent activity . This suggests that further exploration of structural analogs could yield promising anticancer agents.

Q & A

Q. What are the recommended synthetic routes for 1-(Pyridin-4-ylmethyl)-4-[(3,4,5-trimethoxyphenyl)methyl]piperazine, and how can reaction yields be optimized?

Methodological Answer: The synthesis of piperazine derivatives typically involves nucleophilic substitution or coupling reactions. For example, in related compounds, 1-(pyridin-4-yl)piperazine is synthesized via a two-step process:

Thiourea intermediate formation : React di(1H-imidazol-1-yl)methanethione with an amine (e.g., 4,6-dimethylpyridine-2-amine) in THF at 40–70°C .

Piperazine coupling : Add the substituted piperazine precursor and purify via reversed-phase chromatography (0–50% acetonitrile/water with 0.1% TFA) .
Optimization Tips :

  • Sonication improves homogeneity during intermediate formation.
  • Temperature control (50–70°C) enhances reaction efficiency.
  • Use of trifluoroacetic acid (TFA) in purification increases yield by stabilizing the product during column chromatography .

Q. How can researchers characterize the structural integrity of this compound?

Methodological Answer : Use a combination of NMR, HRMS, and chromatographic techniques :

  • ¹H/¹³C NMR : Key peaks for piperazine derivatives include aromatic protons (δ 6.7–8.2 ppm) and methylene bridges (δ 3.3–4.1 ppm) .
  • HRMS : Confirm molecular weight (e.g., m/z 328.1597 for a related compound, C₁₇H₂₂N₅S) with <5 ppm error .
  • HPLC : Monitor purity using reversed-phase columns (e.g., Ascentis® Express C18) with acetonitrile/water gradients .

Advanced Research Questions

Q. What strategies resolve contradictions in biological activity data for structurally similar piperazine derivatives?

Methodological Answer : Contradictions often arise from assay variability or substituent effects . For example:

  • Antimicrobial Activity : A piperazine analog with a 3,4,5-trimethoxyphenyl group may show stronger antifungal activity than its nitro-substituted counterpart due to enhanced membrane permeability .
  • Enzyme Inhibition : Use dose-response assays to compare IC₅₀ values under standardized conditions (e.g., pH 7.4, 37°C). For kinase inhibitors, validate selectivity via kinase profiling panels .

Q. How can computational modeling guide the design of derivatives targeting specific enzymes?

Methodological Answer :

  • Molecular Docking : Use software like AutoDock Vina to predict binding affinity of the 3,4,5-trimethoxyphenyl group to enzyme active sites (e.g., phosphoglycerate dehydrogenase).
  • QSAR Analysis : Correlate substituent electronegativity (e.g., trifluoromethyl vs. methoxy) with inhibitory potency .
  • MD Simulations : Assess stability of piperazine-enzyme complexes over 100-ns trajectories to prioritize synthetic targets .

Q. What safety protocols are critical when handling this compound in vitro?

Methodological Answer :

  • PPE : Wear nitrile gloves, safety goggles, and lab coats to prevent skin/eye contact (Category 2A irritation risk) .
  • Ventilation : Use fume hoods for weighing solids to avoid inhalation of particulates (STOT Category 3) .
  • Spill Management : Neutralize acidic residues with sodium bicarbonate and adsorb spills with vermiculite .

Q. How does the 3,4,5-trimethoxyphenyl group influence metabolic stability in preclinical models?

Methodological Answer :

  • Microsomal Assays : Incubate the compound with liver microsomes (human/rat) to measure clearance rates. Methoxy groups often reduce oxidative metabolism compared to nitro substituents .
  • CYP Inhibition Screening : Test against CYP3A4/2D6 isoforms using fluorogenic substrates. Piperazine derivatives with bulky substituents typically show lower CYP affinity .

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